molecular formula C12H9NO2 B167589 5-Phenylnicotinic Acid CAS No. 10177-12-5

5-Phenylnicotinic Acid

Número de catálogo B167589
Número CAS: 10177-12-5
Peso molecular: 199.2 g/mol
Clave InChI: VKFXHYRIHRTEIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Phenylnicotinic Acid, also known as 5-Phenyl-3-pyridinecarboxylic acid or 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID, is a chemical compound with the formula C12H9NO2 . It has a molecular weight of 199.21 .


Molecular Structure Analysis

The molecular structure of 5-Phenylnicotinic Acid consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a molar refractivity of 55.9±0.3 cm³ .


Physical And Chemical Properties Analysis

5-Phenylnicotinic Acid has a melting point of 260°C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 420.1±33.0 °C at 760 mmHg . The compound also has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol .

Aplicaciones Científicas De Investigación

  • Synthesis and Properties of Porphyrin Compounds

    • A study by Wang et al. (2021) investigated porphyrin compounds containing isonicotinic acid. These compounds demonstrated potential as semiconductor materials due to their significant spectroscopic properties, including Raman spectroscopy, fluorescence, and surface photovoltage measurements (Wang, Li, & Wang, 2021).
  • Green Synthesis Method for Pyranopyrazoles

    • Research by Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst in a green, simple, and efficient method for preparing certain pyranopyrazoles. This showcased the versatility of isonicotinic acid in synthesizing complex organic compounds (Zolfigol et al., 2013).
  • Inhibitor of Cancer Cell Migration and Invasion

    • Krumpel et al. (2015) found that 5-phenylnicotinic acid (CD13) inhibited cell migration and invasion in breast cancer cells. This compound selectively blocked the TRAP 5b isoform, indicating its potential in cancer therapy (Krumpel et al., 2015).
  • Anti-inflammatory Effect in Intestinal Disorders

    • Rousseaux et al. (2005) studied 5-aminosalicylic acid (5-ASA), an anti-inflammatory drug commonly used in treating inflammatory bowel diseases. The research highlighted the drug's mechanism of action involving the peroxisome proliferator–activated receptor-γ (Rousseaux et al., 2005).
  • Neurotropic and Cardiotropic Effects

    • A 1992 study by Samvelian et al. investigated the neurotropic and cardiotropic activities of new derivatives of isonicotinic acid. The study emphasized the lesser-known effects of these compounds in these specific areas (Samvelian et al., 1992).
  • Potential Anticancer Agents

    • Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics for discovering apoptosis inducers, including compounds like N-phenyl nicotinamides. This highlights the potential of phenylnicotinic acid derivatives in cancer research (Cai, Drewe, & Kasibhatla, 2006).
  • Cardioprotective Action of Derivatives

    • Danilenko (2017) studied the cardioprotective effects of derivatives from 5-hydroxynicotinic acid, demonstrating their potential in reducing diastolic dysfunction and preventing cardiac damage after ischemia/reperfusion (Danilenko, 2017).
  • Antioxidant Properties in Colitis

    • Managlia et al. (2013) researched the antioxidant properties of mesalamine (5-ASA) in colitis, emphasizing its role in inhibiting Phosphoinositide 3-Kinase signaling in progenitor cells (Managlia, Katzman, Brown, & Barrett, 2013).
  • Triorganotin Compounds Synthesis

    • A study by Gao (2012) focused on the synthesis of triorganotin compounds from heteroaromatic carboxylic acids, including 5-chloro-6-hydroxynicotinic acid. This research contributes to understanding the applications of nicotinic acid derivatives in material science (Gao, 2012).
  • DNA Interactions and Antitubercular Activity

    • Almeida et al. (2021) synthesized novel heteroleptic copper(II) complexes using derivatives like 6-hydroxynicotinic acid. These compounds showed potent activity against Mycobacterium tuberculosis, indicating their therapeutic potential (Almeida et al., 2021).

Safety And Hazards

5-Phenylnicotinic Acid is classified as an irritant . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

Propiedades

IUPAC Name

5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFXHYRIHRTEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323545
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylnicotinic Acid

CAS RN

10177-12-5
Record name 10177-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylnicotinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (500 mg, 2.48 mmol, 1 eq.), phenylboronic acid (454 mg, 3.71 mmol, 1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (143 mg, 0.124 mmol, 0.05 eq.), and sodium carbonate (787 mg, 7.43 mmol, 3 eq.) were mixed in ethanol (5 mL), toluene (25 mL), and water (5 mL) at room temperature under nitrogen. The reaction was then refluxed for 20 hours. Worked up by adding water then stripping off the ethanol. Rinsed the aqueous layer 2 times with diethyl ether. Adjusted the aqueous layer pH=3 with conc. HCl. The acidic aqueous layer was extracted 3 times with ethyl acetate and a little THF. The ethyl acetate/THF layers were combined, dried over sodium sulfate and stripped to give 5-phenylnicotinic acid (332 mg) as a white solid. Yield=67%. LCMS detects (M+H)+=198.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
787 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenylnicotinic Acid
Reactant of Route 2
Reactant of Route 2
5-Phenylnicotinic Acid
Reactant of Route 3
Reactant of Route 3
5-Phenylnicotinic Acid
Reactant of Route 4
Reactant of Route 4
5-Phenylnicotinic Acid
Reactant of Route 5
Reactant of Route 5
5-Phenylnicotinic Acid
Reactant of Route 6
Reactant of Route 6
5-Phenylnicotinic Acid

Citations

For This Compound
54
Citations
M Krumpel, A Reithmeier, T Senge… - Experimental Cell …, 2015 - Elsevier
… We conclude that one of the three compounds ie 5-phenylnicotinic acid (CD13) was efficient as a TRAP inhibitor with K ic values in the low micromolar range towards the TRAP 5b …
Number of citations: 21 www.sciencedirect.com
F Streightoff - Journal of Bacteriology, 1963 - Am Soc Microbiol
… The only compound with a substitution in the 5 position of the pyrimidine ring which was not reversed by nicotinic acid was 5-phenylnicotinic acid; com- …
Number of citations: 12 journals.asm.org
FN Johnson, SP Battista, D Reid - Journal of Pharmaceutical …, 1973 - Wiley Online Library
… The common starting material for I and II was 5-phenylnicotinic acid, obtained from the hydrolysis of 5-phenylnicotinonitrile. The nitrile was prepared by the hydrogenolysis of 2-chloro-5-…
Number of citations: 3 onlinelibrary.wiley.com
MM Abdelkhalik, AM Eltoukhy… - Journal of …, 2004 - Wiley Online Library
Reacting 1,3‐diphenyl‐propan‐2‐one with equimolecular amount of dimethylformamide dimethylacetal afforded the enaminone 4. This when reacted with another equimolecular …
Number of citations: 43 onlinelibrary.wiley.com
K Chojnacka, RL Papke, NA Horenstein - Bioorganic & medicinal chemistry …, 2013 - Elsevier
… The 5-phenylnicotinic acid was then reacted with thionyl chloride, followed by reaction with ethanol to give the product 8 in 63% yield from 5 (Scheme 3). …
Number of citations: 48 www.sciencedirect.com
P Lång, C Patlaka, G Andersson - FEBS letters, 2021 - Wiley Online Library
… Since TRAP-dependent proliferation in TRAP-overexpressing MDA-MB-231 cells was sensitive to inhibition by the TRAP enzyme inhibitor 5-phenylnicotinic acid (5-PNA) [[13, 19]], …
Number of citations: 3 febs.onlinelibrary.wiley.com
JA Moore, HH Püschner - Journal of the American Chemical …, 1959 - ACS Publications
… 4- Methyl-5-phenylnicotinic Acid (XIII).—A solution of 1.0 g. of the chloroacid XII and 0.3 g. … * 4000)22 become fused in the spectra of these 5-phenylnicotinic acid derivatives. …
Number of citations: 9 pubs.acs.org
P Jain, JT Slama, LRA Perez-Haddock… - Journal of medicinal …, 2010 - ACS Publications
… The deprotection of oxazoline under acidic conditions gave 5-phenylnicotinic acid 3h (… Neither 5-phenylnicotinic acid (3h) nor bromonicotinic acid (3c) formed detectable base-…
Number of citations: 34 pubs.acs.org
CP Farley, EL Eliel - Journal of the American Chemical Society, 1956 - ACS Publications
… The monocarboxylic acid XI is therefore 5-phenylnicotinic acid (XI) (cf. Fig. The methylethylphenylpyridine precursor of the acid XIII could be either 2-methyl-3-ethylpyridine or …
Number of citations: 42 pubs.acs.org
A Reithmeier - 2017 - openarchive.ki.se
… The TRAP inhibitor 5-phenylnicotinic acid (5-PNA/CD13) was previously identified by fragment-based screening. In Paper I, 5-PNA was further characterized for its ability to inhibit the …
Number of citations: 2 openarchive.ki.se

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.